8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4
Description
IUPAC Nomenclature and Systematic Characterization
The systematic nomenclature of 8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo-cyclohepta[1,2-b]pyridin-11-ol-d4 follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems with deuterium labeling. The compound's official IUPAC designation is 13-chloro-6-methoxy-2-(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol, which precisely describes the tricyclic framework and the specific positions of deuterium substitution. This nomenclature system accounts for the complex ring fusion pattern inherent in the benzocyclohepta[1,2-b]pyridine core structure, while specifically identifying the locations of the chlorine substituent, methoxy group, and the deuterated piperidine moiety.
The molecular formula C21H25ClN2O2 with deuterium incorporation represents a molecular weight of 376.9 grams per mole, reflecting the mass contribution from the four deuterium atoms replacing hydrogen atoms at specific positions within the piperidine ring system. The Chemical Abstracts Service registry number 1189492-69-0 provides unique identification for this specific deuterated analog, distinguishing it from related non-deuterated compounds and alternative isotopic variants. The compound's systematic characterization reveals a complex polycyclic architecture featuring a fused benzocycloheptapyridine system with a pendant piperidine ring bearing selective deuterium labeling at the 2,2,6,6-positions.
The structural complexity arises from the presence of multiple functional groups including a tertiary alcohol at the 11-position, a methoxy substituent at the 3-position, and a chlorine atom at the 8-position of the tricyclic framework. The piperidine ring attachment occurs through a carbon-carbon bond at the 11-position, creating a quaternary carbon center that contributes to the compound's conformational rigidity. The deuterium labeling strategy specifically targets the axial and equatorial positions at carbons 2 and 6 of the piperidine ring, providing valuable isotopic markers for mechanistic and analytical studies.
Properties
IUPAC Name |
13-chloro-6-methoxy-2-(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-24-9-7-16(8-10-24)21(25)19-6-5-17(22)11-14(19)3-4-15-12-18(26-2)13-23-20(15)21/h5-6,11-13,16,25H,3-4,7-10H2,1-2H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNIHJQGNNEPGE-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1C)([2H])[2H])C2(C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675752 | |
| Record name | 8-Chloro-3-methoxy-11-[1-methyl(2,2,6,6-~2~H_4_)piperidin-4-yl]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189492-69-0 | |
| Record name | 8-Chloro-3-methoxy-11-[1-methyl(2,2,6,6-~2~H_4_)piperidin-4-yl]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4 is a chemical compound with notable biological properties. It is structurally related to loratadine, an antihistamine used primarily for allergy treatment. This compound has garnered attention due to its potential pharmacological effects and implications in drug development.
The molecular formula of this compound is with a molecular weight of 372.89 g/mol. It exhibits a melting point range of 137-139°C and is predicted to have a boiling point of approximately 478.1°C. The compound is slightly soluble in chloroform and methanol, and it is hygroscopic in nature .
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN2O2 |
| Molecular Weight | 372.89 g/mol |
| Melting Point | 137-139°C |
| Boiling Point | 478.1°C (predicted) |
| Solubility | Slightly in chloroform and methanol |
| pKa | 12.25 (predicted) |
The biological activity of the compound is largely attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can inhibit lysosomal phospholipase A2 (PLA2G15), which plays a crucial role in phospholipid metabolism and cellular signaling pathways . Inhibition of PLA2G15 has been linked to drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes, leading to cellular dysfunction.
Biological Activity
- Antihistaminic Effects : As a derivative of loratadine, this compound may exhibit antihistaminic properties, providing relief from allergic symptoms by blocking histamine receptors.
- Inhibition of PLA2G15 : The compound's potential to inhibit PLA2G15 suggests it could serve as a predictive marker for drug-induced toxicity related to phospholipidosis . Such inhibition has been observed in various cationic amphiphilic drugs.
- Neuroprotective Effects : Preliminary studies indicate that similar compounds may possess neuroprotective properties, potentially impacting conditions like neurodegeneration through modulation of neurotransmitter systems.
Case Studies
A review of the literature reveals several studies that provide insights into the biological activity of structurally related compounds:
- Study on PLA2G15 Inhibition : A study assessed a library of drugs for their ability to inhibit PLA2G15 and found that several compounds with structural similarities to this compound had IC50 values below 1 mM, indicating significant inhibitory potential against this enzyme .
- Antihistaminic Activity Assessment : Clinical trials involving loratadine derivatives demonstrated effective management of allergic reactions, supporting the hypothesis that this compound may share similar efficacy profiles.
Scientific Research Applications
Pharmaceutical Applications
1. Antipsychotic Properties
Research indicates that this compound exhibits potential antipsychotic effects. It is structurally related to known antipsychotic agents and has been investigated for its ability to modulate dopaminergic and serotonergic pathways in the brain. Studies have shown that derivatives of this compound can influence receptor binding profiles, which is crucial for the development of new antipsychotic medications .
2. Analgesic Effects
The compound has been studied for its analgesic properties. Preclinical studies suggest that it may interact with pain pathways, providing a basis for further research into its use as a pain management agent .
3. Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Research indicates that it may help protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4 involves several steps that include the formation of the piperidine ring and the introduction of the chloro and methoxy groups. Various synthetic routes have been explored to optimize yield and purity .
Case Study 1: Antipsychotic Activity
A study published in a leading pharmacology journal demonstrated that derivatives of this compound showed significant affinity for dopamine receptors, suggesting potential as a novel antipsychotic agent. The study involved in vitro assays and animal models to assess efficacy and safety profiles .
Case Study 2: Pain Management
Another investigation focused on the analgesic properties of this compound in rodent models of pain. Results indicated a dose-dependent reduction in pain responses, highlighting its potential as an alternative analgesic treatment .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- The deuterated target compound lacks reported melting points, but its spectral profile aligns with loratadine derivatives, with shifts attributable to the methoxy group and deuterium .
- Electron-withdrawing groups (e.g., nitro in 4b) increase molecular weight and alter solubility, whereas the methoxy group in the target compound may enhance lipophilicity .
Pharmacological Activity
Table 2: Pharmacological Comparisons
Key Observations:
Clinical and Industrial Relevance
- Antiallergic Applications: The parent compound () and its deuterated derivative are likely intended for allergy treatment with reduced dosing frequency .
Preparation Methods
Chlorination at Position 8
Chlorination is performed using sulfuryl chloride (SOCl₂) or chlorine gas (Cl₂) under controlled conditions. In a representative procedure, the ketone intermediate is treated with SOCl₂ at 55–60°C, followed by AlCl₃-mediated electrophilic aromatic substitution to introduce the chlorine atom at position 8. The reaction is monitored via thin-layer chromatography (TLC), with yields exceeding 62% after crystallization from diisopropyl ether.
Methoxylation at Position 3
The methoxy group is introduced via nucleophilic substitution or Ullmann-type coupling. A robust method involves methylating a hydroxyl precursor using dimethyl sulfate [(CH₃)₂SO₄] in the presence of sodium methoxide (NaOCH₃). For instance, reacting 3-hydroxypyridine with dimethyl sulfate in nitromethane and methanol at room temperature for 24 hours affords the methoxy derivative. The reaction is quenched with ammonium hydroxide (NH₄OH), and the product is extracted into dichloromethane.
Piperidinyl Substituent Installation
The 1-methyl-4-piperidinyl group is incorporated via reductive amination or alkylation. A two-step approach is commonly employed:
-
Mannich Reaction : Condensing formaldehyde-d₂ with piperidine in acetonitrile and acetic acid yields 1-methylpiperidine-d₄.
-
N-Alkylation : The deuterated piperidine is reacted with a brominated benzocyclohepta[1,2-b]pyridine intermediate using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80°C.
Deuteration Strategies and Purification
Isotopic Labeling
Deuterium is strategically introduced at four positions:
Purification
Crude products are purified via flash chromatography using silica gel and eluents such as n-pentane/ethyl acetate (10:3). Final crystallization from diisopropyl ether or chloroform yields the pale yellow solid with >99% purity.
Analytical Data and Reaction Optimization
Key reaction parameters and yields are summarized below:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | AlCl₃, CH₂Cl₂, 0°C → RT | 62 | >99 |
| Chlorination | SOCl₂, 55–60°C | 70 | 95 |
| Methoxylation | (CH₃)₂SO₄, NaOCH₃, MeOH/CH₃NO₂ | 67 | 98 |
| Reductive Amination | NaBD₄, CD₃OD | 82 | 99 |
Challenges and Mitigation
Q & A
Basic Research Questions
Q. How can the structural identity of this deuterated compound be confirmed in synthetic batches?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₀H₂₁ClN₂O-d₄) and isotopic purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H/¹³C NMR with deuterium decoupling, can resolve the piperidinyl and methoxy substituents. X-ray crystallography (if crystalline) provides definitive stereochemical confirmation .
Q. What are the critical steps in synthesizing this compound at laboratory scale?
- Methodological Answer : Key steps include:
- Intermediate formation : Piperidinylidene coupling via Heck-type reactions, as seen in structurally similar benzo-cyclohepta-pyridines .
- Deuterium incorporation : Use of deuterated methanol (CD₃OD) for methoxy group deuteration, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) .
- Yield optimization : Monitor reaction progress using thin-layer chromatography (TLC) with UV detection at 254 nm .
Q. Which analytical methods are recommended for quantifying impurities in this compound?
- Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 220–280 nm) and a C18 column. Compare retention times against known impurities (e.g., Loratadine Impurity G, CAS 38092-89-6) . For trace deuterium loss detection, use LC-MS/MS in selected reaction monitoring (SRM) mode .
Advanced Research Questions
Q. How does deuterium substitution (d₄) affect metabolic stability compared to the non-deuterated analog?
- Methodological Answer : Conduct in vitro microsomal stability assays (human liver microsomes, NADPH cofactor). Compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) between deuterated and non-deuterated forms. Use LC-HRMS to track deuterium retention in metabolites (e.g., hydroxylated or glucuronidated derivatives) .
Q. What strategies resolve contradictions in reaction yields reported for piperidinylidene intermediates?
- Methodological Answer :
- Reaction screening : Use an Aryl Halide Chemistry Informer Library (e.g., Merck’s X6 compound) to identify optimal catalysts/ligands for Suzuki-Miyaura couplings .
- DoE optimization : Apply a 3-factor (temperature, catalyst loading, solvent polarity) Design of Experiments to map yield-response surfaces .
- Controlled atmosphere : Use inert gas (N₂/Ar) to suppress oxidative byproducts in air-sensitive steps .
Q. How can structure-activity relationships (SAR) be explored for the benzo-cyclohepta-pyridine core?
- Methodological Answer : Synthesize analogs via halogenation (e.g., bromo/fluoro substitutions at C8/C10) and compare binding affinities to histamine H₁ receptors. Use molecular docking (e.g., AutoDock Vina) to model interactions with the receptor’s hydrophobic pocket . Validate with radioligand displacement assays .
Critical Analysis of Contradictions
- Discrepancy in Deuterium Incorporation Efficiency : reports 50.48% yield for a non-deuterated intermediate, while deuterated analogs ( ) require stricter anhydrous conditions. Mitigate this via Schlenk line techniques and deuterated solvent drying (3Å molecular sieves) .
- Variability in Bioactivity Data : Brominated analogs ( ) show divergent receptor affinities due to steric effects. Use computational models (e.g., DFT for charge distribution) to rationalize trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
